Cas no 1454907-64-2 (Tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate)

Tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate 化学的及び物理的性質
名前と識別子
-
- DEAUOEZWWLAQRJ-UHFFFAOYSA-N
- tert-butyl N-[1-(5-bromothiophen-2-yl)ethyl]carbamate
- tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate
- SCHEMBL15248418
- 1454907-64-2
- tert-butyl (1-(5-bromothiophen-2-yl)ethyl) -carbamate
- EN300-7224070
- Tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate
-
- インチ: 1S/C11H16BrNO2S/c1-7(8-5-6-9(12)16-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
- InChIKey: DEAUOEZWWLAQRJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(C)NC(=O)OC(C)(C)C)S1
計算された属性
- せいみつぶんしりょう: 305.00851g/mol
- どういたいしつりょう: 305.00851g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
Tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7224070-2.5g |
tert-butyl N-[1-(5-bromothiophen-2-yl)ethyl]carbamate |
1454907-64-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-12 | |
Enamine | EN300-7224070-0.25g |
tert-butyl N-[1-(5-bromothiophen-2-yl)ethyl]carbamate |
1454907-64-2 | 95.0% | 0.25g |
$617.0 | 2025-03-12 | |
Enamine | EN300-7224070-10.0g |
tert-butyl N-[1-(5-bromothiophen-2-yl)ethyl]carbamate |
1454907-64-2 | 95.0% | 10.0g |
$2884.0 | 2025-03-12 | |
Enamine | EN300-7224070-0.05g |
tert-butyl N-[1-(5-bromothiophen-2-yl)ethyl]carbamate |
1454907-64-2 | 95.0% | 0.05g |
$563.0 | 2025-03-12 | |
Enamine | EN300-7224070-5.0g |
tert-butyl N-[1-(5-bromothiophen-2-yl)ethyl]carbamate |
1454907-64-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-12 | |
Enamine | EN300-7224070-1.0g |
tert-butyl N-[1-(5-bromothiophen-2-yl)ethyl]carbamate |
1454907-64-2 | 95.0% | 1.0g |
$671.0 | 2025-03-12 | |
Enamine | EN300-7224070-0.1g |
tert-butyl N-[1-(5-bromothiophen-2-yl)ethyl]carbamate |
1454907-64-2 | 95.0% | 0.1g |
$591.0 | 2025-03-12 | |
Enamine | EN300-7224070-0.5g |
tert-butyl N-[1-(5-bromothiophen-2-yl)ethyl]carbamate |
1454907-64-2 | 95.0% | 0.5g |
$645.0 | 2025-03-12 |
Tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
Tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamateに関する追加情報
Tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate: A Comprehensive Overview
Tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate, also known by its CAS number 1454907-64-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a bromothiophene moiety. The presence of the thiophene ring introduces interesting electronic properties, making it a valuable component in various chemical reactions and applications.
The synthesis of tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate typically involves multi-step processes, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. These improvements are particularly relevant in the context of drug discovery and material development, where scalability and cost-effectiveness are critical.
One of the most notable applications of this compound is in the field of organocatalysis. The bromothiophene group acts as an electron-withdrawing substituent, enhancing the reactivity of the carbamate moiety. This property has been exploited in asymmetric catalysis, where the compound serves as a chiral auxiliary to induce high enantioselectivity in reactions. Recent studies have demonstrated its effectiveness in synthesizing complex natural products, such as alkaloids and terpenoids.
In addition to its catalytic applications, tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate has shown promise in materials science. Its ability to form stable covalent bonds with other organic molecules makes it a candidate for use in polymer synthesis. Researchers have explored its potential as a building block for constructing stimuli-responsive polymers, which can exhibit dynamic behavior under external conditions such as temperature or pH changes.
The electronic properties of this compound are also being investigated for applications in optoelectronics. The thiophene ring contributes to its conjugated system, enabling absorption of visible light. This characteristic has led to studies on its use in organic photovoltaic devices (OPVs). Recent findings suggest that incorporating this compound into OPV architectures can enhance light-harvesting efficiency and improve device performance.
Furthermore, the bromine atom in the thiophene ring provides additional functionality. It can act as a leaving group in substitution reactions, allowing for further functionalization of the molecule. This versatility has made it a valuable tool in medicinal chemistry, where it is used to design bioactive compounds with tailored pharmacokinetic profiles.
In terms of safety and handling, while tert-butyl (1-(5-bromothiophen-2-yl)ethyl)-carbamate is not classified as a hazardous material under standard conditions, proper precautions should be taken during synthesis and use. This includes working under inert atmospheres and using appropriate personal protective equipment to minimize exposure risks.
Looking ahead, ongoing research continues to uncover new applications for this compound. Its unique combination of electronic properties and functional groups positions it as a key player in advancing both academic research and industrial applications. As methodologies for its synthesis and modification continue to evolve, we can expect even greater contributions from this versatile molecule in the coming years.
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